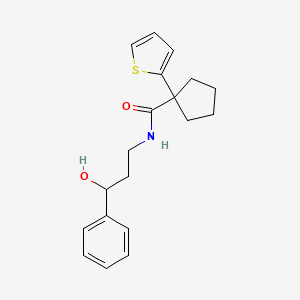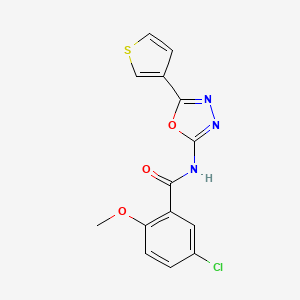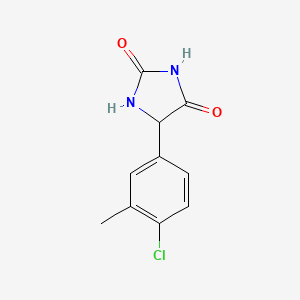![molecular formula C15H15N3O4 B2489814 N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2195937-80-3](/img/structure/B2489814.png)
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound characterized by its complex molecular structure, which is of interest in both academic research and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic synthesis. A common approach begins with the preparation of the benzo[b][1,4]dioxine scaffold, followed by the introduction of the 2-oxopyrimidine moiety via nucleophilic substitution reactions. The final step often involves the formation of the carboxamide linkage under mild conditions, using reagents such as carbodiimides to activate carboxylic acids.
Industrial Production Methods: In an industrial setting, the production of this compound may be scaled up using continuous flow chemistry to ensure consistent quality and yield. Key steps involve automated synthesis and purification processes to handle large volumes efficiently while maintaining the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions including:
Oxidation: Typically using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminium hydride to reduce carbonyl groups within the molecule.
Substitution Reactions: Both nucleophilic and electrophilic substitutions are possible, depending on the functional group being targeted and the reaction conditions.
Common Reagents and Conditions: Reagents such as sodium hydride, methyl iodide, and acetic anhydride are frequently used, with reaction conditions carefully controlled to optimize the desired outcome, including temperature, solvent choice, and reaction time.
Major Products Formed: The major products formed from these reactions vary based on the initial structure and the reagents used but often result in the formation of derivatives that retain the core structure while adding or modifying functional groups to enhance their properties or reactivity.
Applications De Recherche Scientifique
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide finds application in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic transformations.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecular targets.
Medicine: Explored as a candidate for drug development due to its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the manufacture of specialty chemicals and materials, where its unique structure can impart desirable properties to end products.
Mécanisme D'action
The mechanism by which N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors, often through non-covalent interactions like hydrogen bonding, hydrophobic forces, and van der Waals interactions. These interactions can modulate the activity of the targets, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-1-carboxamide
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1,4-benzodioxine-2-carboxamide
Comparison: While these compounds share the core benzo[b][1,4]dioxine scaffold and the 2-oxopyrimidine moiety, their distinct positional isomerism or differences in the functional groups can lead to variations in their reactivity, stability, and biological activity. The uniqueness of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide lies in its specific structural arrangement, which imparts distinct physicochemical and biological properties that make it particularly valuable in certain applications.
Propriétés
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-14(16-7-9-18-8-3-6-17-15(18)20)13-10-21-11-4-1-2-5-12(11)22-13/h1-6,8,13H,7,9-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNERBOCRULCRNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C=CC=NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(1,3-Benzoxazol-2-yl)amino]methyl}cyclohex-2-en-1-ol](/img/structure/B2489732.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2489733.png)






![Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride](/img/structure/B2489748.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chloro-3-nitrobenzoate](/img/structure/B2489749.png)
![2-[5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2489750.png)

![3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2489754.png)
